(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide
Overview
Description
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that combines the structural features of L-pyroglutamic acid and 4-methylcoumarin. This compound is known for its fluorogenic properties, making it useful in various biochemical assays and research applications .
Mechanism of Action
Target of Action
L-Pyroglutamic acid 7-amido-4-methylcoumarin is primarily targeted towards pyroglutamyl peptidase 1 and aminopeptidase A . These enzymes play crucial roles in protein degradation and regulation of bioactive peptides.
Mode of Action
This compound acts as a fluorogenic substrate for its target enzymes . Upon enzymatic cleavage, it releases a blue fluorescent solution, indicating the activity of the enzymes .
Result of Action
The cleavage of L-Pyroglutamic acid 7-amido-4-methylcoumarin by its target enzymes results in the release of a blue fluorescent solution . This fluorescence can be used as a marker for enzyme activity, providing a valuable tool for studying the function and regulation of pyroglutamyl peptidase 1 and aminopeptidase A.
Action Environment
The action, efficacy, and stability of L-Pyroglutamic acid 7-amido-4-methylcoumarin can be influenced by various environmental factors. For instance, it should be stored desiccated at -20°C and protected from light to maintain its stability
Biochemical Analysis
Biochemical Properties
L-Pyroglutamic acid 7-amido-4-methylcoumarin is a sensitive fluorogenic substrate for the enzyme proglutamyl peptidase 1 . Upon cleavage by this enzyme, it yields a blue fluorescent solution . This interaction between L-Pyroglutamic acid 7-amido-4-methylcoumarin and proglutamyl peptidase 1 is a key biochemical property of this compound.
Cellular Effects
The cellular effects of L-Pyroglutamic acid 7-amido-4-methylcoumarin are primarily related to its role as a substrate for proglutamyl peptidase 1 . The cleavage of this compound by the enzyme results in the production of a blue fluorescent solution . This fluorescence can be used as a marker in cellular studies, allowing researchers to track the activity of proglutamyl peptidase 1 within cells.
Molecular Mechanism
The molecular mechanism of action of L-Pyroglutamic acid 7-amido-4-methylcoumarin involves its interaction with the enzyme proglutamyl peptidase 1 . This enzyme cleaves the compound, resulting in the production of a blue fluorescent solution . This fluorescence is a direct result of the molecular interactions between L-Pyroglutamic acid 7-amido-4-methylcoumarin and proglutamyl peptidase 1.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored desiccated at -20°C .
Metabolic Pathways
It is known that the compound is a substrate for the enzyme proglutamyl peptidase 1 .
Subcellular Localization
Given its role as a substrate for proglutamyl peptidase 1, it is likely that it is localized in the same subcellular compartments as this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide typically involves the coupling of L-pyroglutamic acid with 7-amido-4-methylcoumarin. This process can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale peptide synthesis techniques. These methods would ensure high purity and yield, suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The amide and coumarin moieties can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced amide derivatives .
Scientific Research Applications
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:
Biochemical Assays: Used as a fluorogenic substrate in enzyme assays to detect enzymatic activity.
Biological Research: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medical Research: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industrial Applications: Utilized in the development of fluorescent probes and sensors for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- L-Pyroglutamic acid 4-methyl-7-coumarinylamide
- L-Pyroglutamic acid 4-methylumbelliferylamide
Uniqueness
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of L-pyroglutamic acid and 4-methylcoumarin, which imparts distinct fluorogenic properties. This makes it particularly useful in applications requiring sensitive detection of enzymatic activity .
Biological Activity
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide, also known as a derivative of 5-oxopyrrolidine, has garnered attention in recent years for its potential biological activities, particularly in anticancer and antimicrobial domains. This compound integrates structural elements that may enhance its efficacy against various biological targets. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse literature sources.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromenone moiety linked to a pyrrolidine ring, which is crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions that include the formation of the oxopyrrolidine core followed by selective substitutions on the chromenone structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Notably, the compound was tested against A549 human lung adenocarcinoma cells using an MTT assay to evaluate cell viability post-treatment. The results indicated a structure-dependent anticancer activity, with certain substitutions on the pyrrolidine enhancing efficacy:
Compound | Viability (%) | Substituent |
---|---|---|
Control | 100 | - |
Compound 1 | 78–86 | Carboxylic acid |
Compound 6 | 64 | 4-Chlorophenyl |
Compound 8 | 56 | 4-Dimethylaminophenyl |
Compound 21 | 33 | 5-Nitrothienyl |
The incorporation of specific substituents such as phenyl or nitrothienyl groups significantly reduced cell viability, indicating enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine derivatives was assessed against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The compounds were screened using the broth microdilution method to determine minimum inhibitory concentrations (MIC):
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | <16 | Effective against MRSA |
Klebsiella pneumoniae | <32 | Moderate activity |
Pseudomonas aeruginosa | >128 | No significant activity |
The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .
Structure-Activity Relationships (SAR)
The SAR studies revealed that modifications to the core structure significantly influenced both anticancer and antimicrobial activities. For example:
- Substituent Effects : The presence of electron-donating groups (e.g., dimethylamino) was found to enhance anticancer activity.
- Ring Modifications : Alterations in the chromenone ring led to variations in potency against different cancer cell lines and pathogens.
- Hydrophobic Interactions : Increased hydrophobicity often correlated with improved membrane permeability and bioactivity.
Case Studies
In one notable case study, a series of analogues were synthesized and tested for their ability to inhibit growth in A549 cells. Among these, compounds with thienyl substitutions showed remarkable efficacy, reducing cell viability significantly compared to controls. These findings underscore the importance of structural optimization in developing effective therapeutic agents .
Properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNXBGNKSQHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408335 | |
Record name | CPD001317860 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66642-36-2 | |
Record name | CPD001317860 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.